molecular formula C11H16KN3O3S B6973435 Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate

Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate

Cat. No.: B6973435
M. Wt: 309.43 g/mol
InChI Key: JPVQOACCTLXDOK-UHFFFAOYSA-M
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Description

Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

Potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

potassium;4-methyl-2-[methyl(1,3-thiazol-2-ylcarbamoyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S.K/c1-7(2)6-8(9(15)16)14(3)11(17)13-10-12-4-5-18-10;/h4-5,7-8H,6H2,1-3H3,(H,15,16)(H,12,13,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVQOACCTLXDOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)[O-])N(C)C(=O)NC1=NC=CS1.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16KN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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